

A Head-to-Head Comparison of GPR55 Agonists: A Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of G protein-coupled receptor 55 (GPR55) agonists based on published experimental data. It aims to facilitate the selection of appropriate tool compounds and guide the development of novel therapeutics targeting this receptor.

GPR55 has emerged as a novel and intriguing therapeutic target implicated in a variety of physiological processes, including pain sensation, inflammation, bone biology, and cancer progression.[1][2] Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 exhibits a distinct pharmacology and signaling profile.[3] A diverse range of molecules, including endogenous lipids, phytocannabinoids, and synthetic compounds, have been identified as GPR55 agonists. However, their potencies and efficacies can vary significantly depending on the specific signaling pathway being investigated, a phenomenon known as functional selectivity or biased agonism.[4][5] This guide summarizes the quantitative data on the performance of various GPR55 agonists, details the experimental protocols for key assays, and visualizes the complex signaling landscape of this receptor.

Comparative Performance of GPR55 Agonists

The following tables provide a head-to-head comparison of various GPR55 agonists, with data collated from multiple studies. It is important to note that experimental conditions such as cell lines, receptor expression levels, and assay formats can influence the observed potency and efficacy values.

Table 1: Potency (EC50) and Efficacy (Emax) of GPR55 Agonists in Functional Assays

Agonist	Chemical Class	Assay	Cell Line	EC50	E _{max} (% of control or fold increase)	Reference(s)
L- α -lysophosphatidylinositol (LPI)	Lysophospholipid	p-ERK1/2 Activation	hGPR55-HEK293	74 nM	-	[6]
L- α -lysophosphatidylinositol (LPI)	Lysophospholipid	Ca ²⁺ Mobilization	hGPR55-HEK293	49 nM	-	[6]
L- α -lysophosphatidylinositol (LPI)	Lysophospholipid	β -Arrestin Recruitment	hGPR55E-U2OS	1.2 μ M	-	[7]
L- α -lysophosphatidylinositol (LPI)	Lysophospholipid	[³⁵ S]GTP γ S Binding	hGPR55-HEK293	1 μ M	-	[3]
AM251	Diarylpyrazole	Ca ²⁺ Mobilization	hGPR55-HEK293	0.63 μ M	-	[6]
AM251	Diarylpyrazole	p-ERK1/2 Activation	hGPR55-HEK293	0.54 μ M	-	[6]
SR141716A (Rimonabant)	Diarylpyrazole	Ca ²⁺ Mobilization	hGPR55-HEK293	1.14 μ M	-	[6]
SR141716A (Rimonabant)	Diarylpyrazole	p-ERK1/2 Activation	hGPR55-HEK293	0.64 μ M	-	[6]

O-1602	Abnormal Cannabidiol Analog	p-ERK1/2 Activation	CHO-hGPR55	61 nM	1.3 ± 0.06 fold	[2]
CP55,940	Classical Cannabinoid	p-ERK1/2 Activation	CHO-hGPR55	4.2 nM	1.3 ± 0.06 fold	[2]
ML-184	Piperazine	β-Arrestin Recruitment	U2OS-GPR55	263 nM	-	[7]
ML-185	Tricyclic triazoloquinoline	β-Arrestin Recruitment	U2OS-GPR55	658 nM	-	[7]
ML-186	Morpholino sulfonylphenylamide	β-Arrestin Recruitment	U2OS-GPR55	305 nM	-	[7]
Compound 2	3-Benzylquinolin-2(1H)-one	p-ERK1/2 Activation	CHO-hGPR55	1.1 nM	-	[2]
Anandamide (AEA)	Endocannabinoid	[35S]GTPγS Binding	hGPR55-HEK293	18 nM	-	[8]
2-Arachidonylglycerol (2-AG)	Endocannabinoid	[35S]GTPγS Binding	hGPR55-HEK293	3 nM	-	[8]

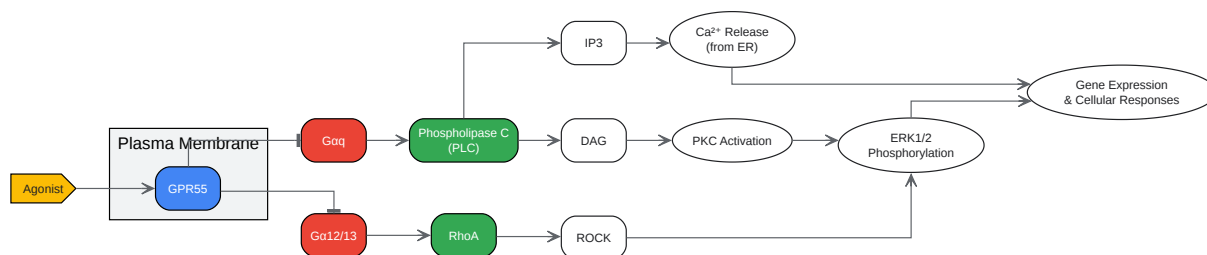
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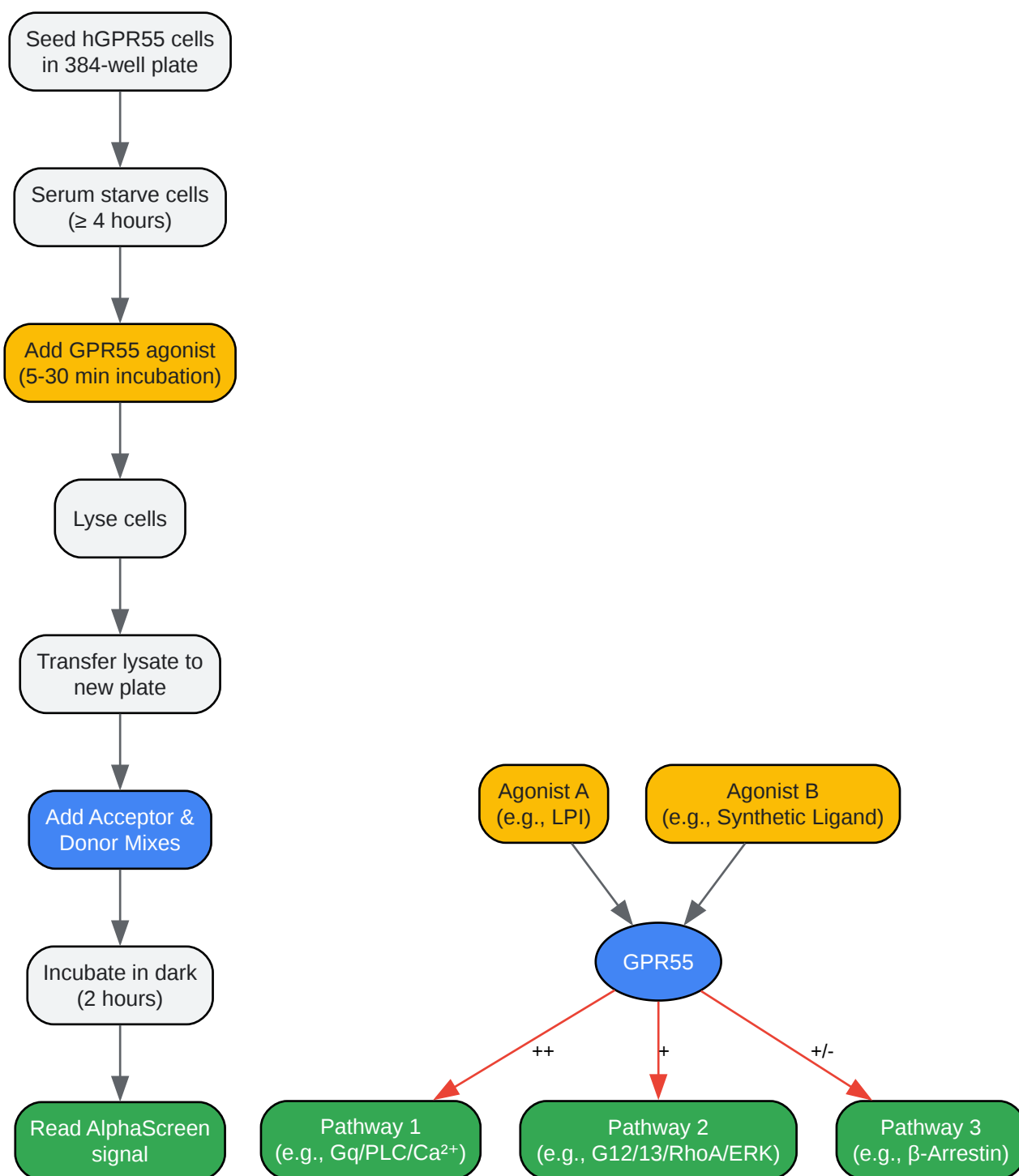
Table 2: Binding Affinity (K_i) of GPR55 Ligands

Ligand	Chemical Class	Radioligand	Cell Line/Membrane Source	Ki (nM)	Reference(s)
Compound 1	3-Benzylquinolin-2(1H)-one	[3H]CP55,940	CHO-hGPR55 membranes	14	[2]
Compound 2	3-Benzylquinolin-2(1H)-one	[3H]CP55,940	CHO-hGPR55 membranes	1.2	[2]
Compound 3	3-Benzylquinolin-2(1H)-one	[3H]CP55,940	CHO-hGPR55 membranes	5.1	[2]
Compound 4	3-Benzylquinolin-2(1H)-one	[3H]CP55,940	CHO-hGPR55 membranes	29	[2]

GPR55 Signaling Pathways

GPR55 activation initiates a complex network of intracellular signaling cascades. Unlike classical cannabinoid receptors that primarily couple to Gi/o proteins, GPR55 signaling is predominantly mediated through Gq and G12/13 families of G proteins.[\[3\]](#)[\[4\]](#) This leads to the activation of downstream effectors such as phospholipase C (PLC) and RhoA.





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